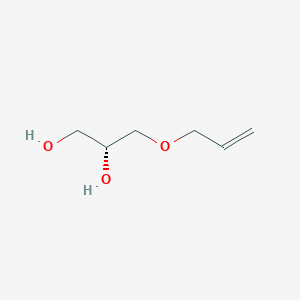
3-O-Allyl-SN-glycerol
Overview
Description
“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .
Molecular Structure Analysis
The InChI code for “3-O-Allyl-SN-glycerol” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .
Chemical Reactions Analysis
The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Physical And Chemical Properties Analysis
“3-O-Allyl-SN-glycerol” is a colorless to light yellow oil . It should be stored at 0-8°C .
Scientific Research Applications
-
Film Industry
- Application Summary : Glycerol is widely used in the film industry during the filming of scenes that involve water .
- Methods of Application : In such situations, glycerol helps stop the areas from rapidly drying out .
- Results : This application of glycerol helps in maintaining the aesthetics of the scene and ensures continuity in filming .
-
Ultrasonic Testing
- Application Summary : Glycerol is known to be used in the process of ultrasonic testing .
- Methods of Application : Glycerol is used as an alternative to water owing to its higher and more favourable acoustic impedance .
- Results : This application of glycerol improves the accuracy and reliability of ultrasonic testing .
-
Internal Combustion Fuel
- Application Summary : Some diesel generators are known to be powered by glycerol .
- Methods of Application : Glycerol is used as a fuel in certain types of diesel generators .
- Results : This application of glycerol provides an alternative energy source and contributes to the diversification of energy resources .
-
Antifreeze in Automobile Radiators
- Application Summary : Glycerol is used as an antifreeze in automobile radiators .
- Methods of Application : Glycerol is added to the coolant mixture used in automobile radiators .
- Results : This application of glycerol helps in maintaining the engine temperature and prevents the coolant from freezing in cold temperatures .
-
Production of Nitroglycerin
-
Preservation of Red Blood Cells
- Application Summary : Glycerol is employed for the preservation of red blood cells before they are frozen for storage .
- Methods of Application : Red blood cells are treated with a solution containing glycerol before they are frozen .
- Results : This application of glycerol helps in maintaining the viability of red blood cells during storage .
Safety And Hazards
The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Allyl-SN-glycerol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)
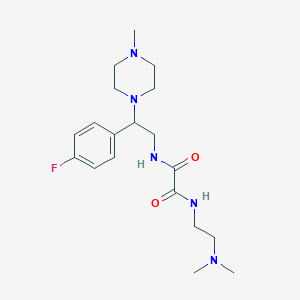
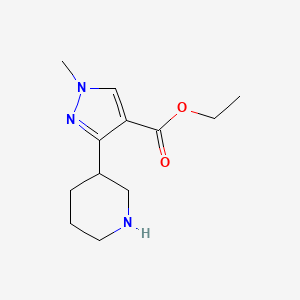
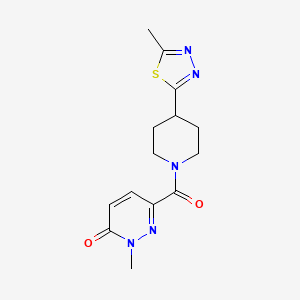
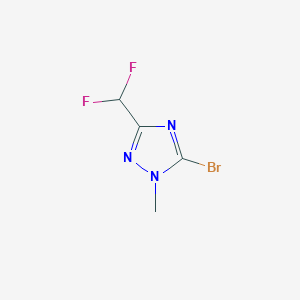
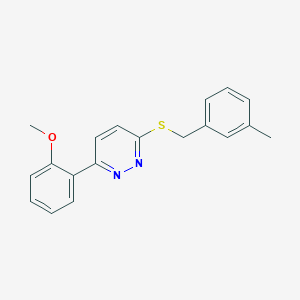
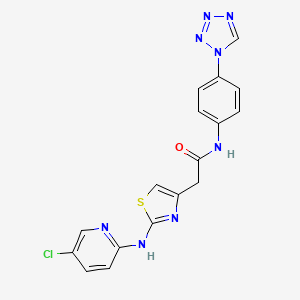
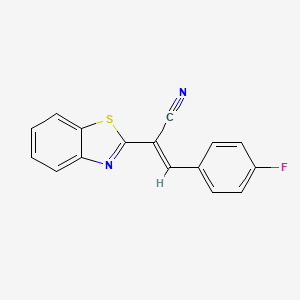
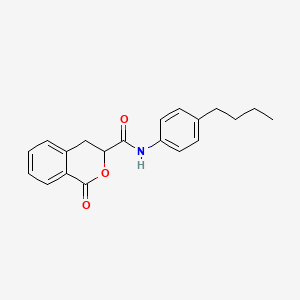
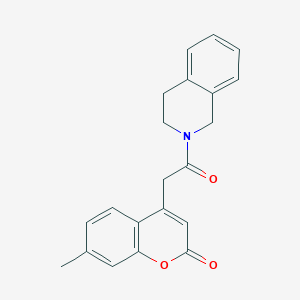
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
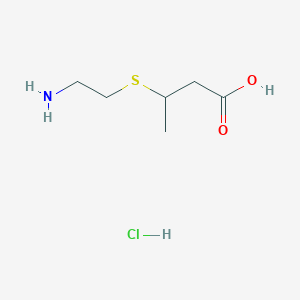
![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)